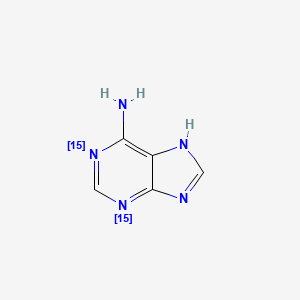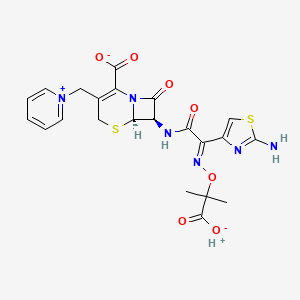
Ceftazidime anhydrous, (E)-
概要
説明
Ceftazidime is a semisynthetic, broad-spectrum, third-generation cephalosporin beta-lactam antibiotic used to treat or prevent a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia . It is effective against some treatment-resistant bacteria such as Pseudomonas aeruginosa .
Synthesis Analysis
Ceftazidime has been synthesized through ionic cross-linking, combining negatively charged ceftazidime with positively charged chitosan, resulting in uniform nanoparticles measuring approximately 40 nm in diameter . Another synthesis method involves solvent crystallization .
Molecular Structure Analysis
The molecular formula of Ceftazidime anhydrous, (E)- is C22H22N6O7S2 . The molecular weight is 546.6 g/mol . The structure includes a pyridinium ring and a thiazole ring .
Chemical Reactions Analysis
Ceftazidime is unstable and subject to hydrolytic degradation . The decomposition reactions could be described by zero-order and second-order kinetics .
Physical And Chemical Properties Analysis
Ceftazidime is a white to cream-colored crystalline powder . Solutions of ceftazidime range in color from light yellow to amber, depending on the diluent and volume used . The pH of freshly constituted solutions usually ranges from 5 to 8 .
科学的研究の応用
Resistance Studies and Mechanisms
- Extended-Spectrum Beta-Lactamase (ESBL) in Cancer Patients : Ceftazidime is used in treating infectious complications in neutropenic patients. A study explored an outbreak of ceftazidime-resistant gram-negative bacillary infections in pediatric cancer patients. These organisms produced a novel beta-lactamase (TEM-26), highlighting the resistance mechanisms to ceftazidime (Naumovski et al., 1992).
- Resistance in Burkholderia pseudomallei : Research on ceftazidime-resistant Burkholderia pseudomallei, a causative agent of melioidosis, found that beta-lactamase production was implicated in resistance. A study cloned and sequenced a class D beta-lactamase gene from these resistant strains (Niumsup & Wuthiekanun, 2002).
Pharmacokinetics and Measurement Techniques
- High-Pressure Liquid Chromatography for Ceftazidime Measurement : A method was developed for evaluating ceftazidime's biodisposition in infants and children using high-pressure liquid chromatography, aiding in understanding drug pharmacokinetics (Myers & Blumer, 1983).
Ceftazidime-avibactam Combinations
- Efficacy Against Drug-Resistant Tuberculosis : Ceftazidime-avibactam showed high efficacy against extensive- and multidrug-resistant strains of Mycobacterium tuberculosis, suggesting its potential in treating drug-resistant tuberculosis forms (Deshpande et al., 2017).
- Pharmacokinetic Modeling and Pharmacodynamic Target Attainment : A study conducted population pharmacokinetic modeling for ceftazidime-avibactam across various adult indications and patient subgroups, aiding in dosage optimization (Li et al., 2018).
Clinical Applications and Efficacy
- Intermittent Bolus Dosing in Critically Ill Patients : Research on the use of ceftazidime in critically ill patients showed that the recommended intermittent bolus dosing regimen might result in inadequate plasma concentrations of the drug in critical infections (Young et al., 1997).
- Ceftazidime-Avibactam in Treating Serious Gram-Negative Bacterial Infections : A review discussed the in vitro activity, pharmacological properties, and clinical efficacy of ceftazidime-avibactam in treating serious gram-negative bacterial infections, particularly in patients with limited treatment options (Shirley, 2018).
Genetic and Molecular Insights
- Genomic Data in Elucidating Resistance Mechanisms : Whole-genome comparative analysis was used to determine the prevalent mechanisms of resistance to ceftazidime in clinical isolates of Pseudomonas aeruginosa (Kos et al., 2016).
作用機序
Target of Action
Ceftazidime anhydrous, (E)-, is a third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) , which are a family of enzymes involved in the synthesis and remodeling of the bacterial cell wall .
Mode of Action
Ceftazidime exhibits its bactericidal effect primarily through direct inhibition of specific PBPs in susceptible bacteria . As β-lactam antibiotics, including cephalosporins like ceftazidime, inhibit essential PBPs, this results in impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Biochemical Pathways
Ceftazidime affects the peptidoglycan synthesis pathway in bacteria. Peptidoglycan is a glycopeptide polymer that forms the bacterial cell wall . By inhibiting PBPs, ceftazidime disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This disruption leads to impaired cell wall homeostasis and eventual bacterial cell death .
Pharmacokinetics
Ceftazidime and avibactam have complementary pharmacokinetic profiles. Both drugs have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .
Result of Action
The result of ceftazidime’s action is the death of the bacterial cells. By inhibiting the PBPs, ceftazidime disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . This makes ceftazidime effective against a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia, among others .
Action Environment
The action of ceftazidime can be influenced by various environmental factors. For instance, the pH of the solution in which ceftazidime is dissolved can range from 5 to 8 . The osmolality of the solution is approximately 300 mOsmol/kg, and the pH of thawed solutions ranges from 5 to 7.5 . These factors can influence the stability and efficacy of ceftazidime. Furthermore, the presence of β-lactamase-producing bacteria can affect the action of ceftazidime, although it is notable for its resistance to numerous β-lactamases .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+/t14-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFOPKXBNMVMKC-KZBLUZIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].CC(C)(C(=O)[O-])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242717 | |
| Record name | Ceftazidime anhydrous, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97148-38-4 | |
| Record name | Ceftazidime anhydrous, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097148384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceftazidime anhydrous, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFTAZIDIME ANHYDROUS, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU1494IX6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B3333302.png)
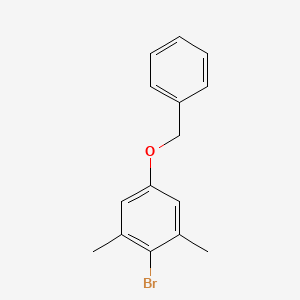
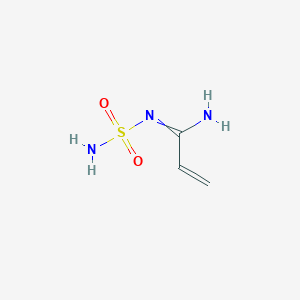
![7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B3333325.png)
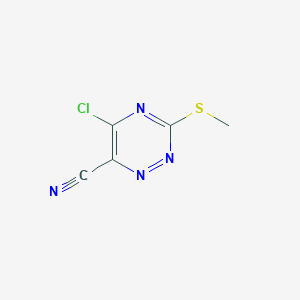
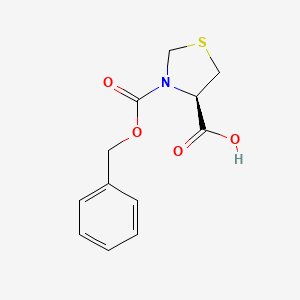
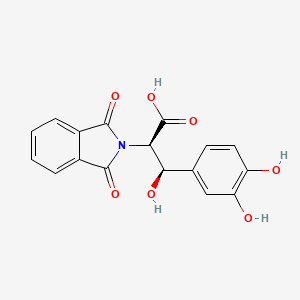
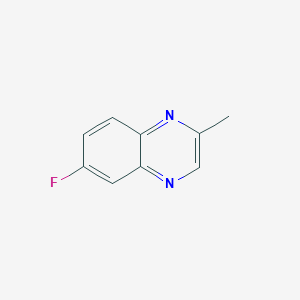


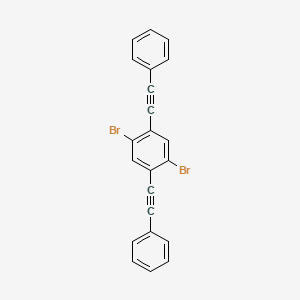

![5,6-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3333388.png)
